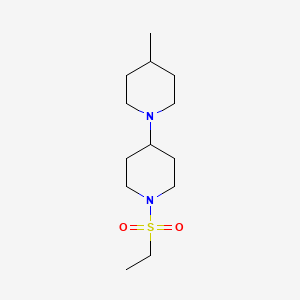
1'-(Ethylsulfonyl)-4-methyl-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(Ethylsulfonyl)-4-methyl-1,4’-bipiperidine is a chemical compound that belongs to the class of bipiperidines. This compound is characterized by the presence of an ethylsulfonyl group attached to the nitrogen atom of one piperidine ring and a methyl group attached to the nitrogen atom of the other piperidine ring. Bipiperidines are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Méthodes De Préparation
The synthesis of 1’-(Ethylsulfonyl)-4-methyl-1,4’-bipiperidine can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpiperidine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve more efficient and scalable processes. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis.
Analyse Des Réactions Chimiques
1’-(Ethylsulfonyl)-4-methyl-1,4’-bipiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the ethylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can lead to the formation of secondary amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce secondary amines.
Applications De Recherche Scientifique
1’-(Ethylsulfonyl)-4-methyl-1,4’-bipiperidine has several scientific research applications across various fields:
Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other bioactive compounds.
Biology: In biological research, the compound is used to study the structure-activity relationships of bipiperidine derivatives. It helps in understanding the interactions between these compounds and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders, cardiovascular diseases, and cancer. Its unique structure allows for the design of molecules with specific biological activities.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, surfactants, and other functional materials.
Mécanisme D'action
The mechanism of action of 1’-(Ethylsulfonyl)-4-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist of certain neurotransmitter receptors, influencing neuronal signaling and function.
The molecular targets and pathways involved depend on the specific application of the compound. In medicinal chemistry, the compound may target enzymes involved in disease pathways, such as kinases or proteases. In biological research, it may be used to study the interactions between bipiperidine derivatives and their protein targets.
Comparaison Avec Des Composés Similaires
1’-(Ethylsulfonyl)-4-methyl-1,4’-bipiperidine can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other bipiperidine derivatives with different substituents on the piperidine rings.
1’-(Methylsulfonyl)-4-methyl-1,4’-bipiperidine: This compound has a methylsulfonyl group instead of an ethylsulfonyl group. The difference in the substituent can lead to variations in biological activity and chemical reactivity.
1’-(Ethylsulfonyl)-4-ethyl-1,4’-bipiperidine: This compound has an ethyl group instead of a methyl group on the piperidine ring. The change in the alkyl group can affect the compound’s pharmacokinetic properties and interactions with biological targets.
The uniqueness of 1’-(Ethylsulfonyl)-4-methyl-1,4’-bipiperidine lies in its specific combination of substituents, which can influence its chemical and biological properties. By comparing it with similar compounds, researchers can gain insights into the structure-activity relationships and optimize the design of new molecules with desired properties.
Propriétés
Formule moléculaire |
C13H26N2O2S |
|---|---|
Poids moléculaire |
274.43 g/mol |
Nom IUPAC |
1-(1-ethylsulfonylpiperidin-4-yl)-4-methylpiperidine |
InChI |
InChI=1S/C13H26N2O2S/c1-3-18(16,17)15-10-6-13(7-11-15)14-8-4-12(2)5-9-14/h12-13H,3-11H2,1-2H3 |
Clé InChI |
UFAVUCIYCYRCPT-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)N1CCC(CC1)N2CCC(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


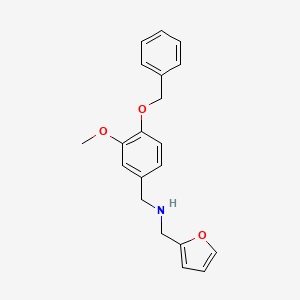
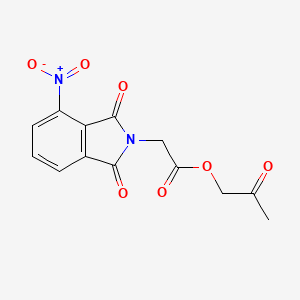

![3-[3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one](/img/structure/B10881251.png)
![(2E)-3-{2-bromo-4-[2-(diphenylamino)-2-oxoethoxy]-5-methoxyphenyl}prop-2-enoic acid](/img/structure/B10881263.png)
![(2E)-3-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B10881273.png)
![1-Ethyl-6-fluoro-4-oxo-7-(4-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10881280.png)
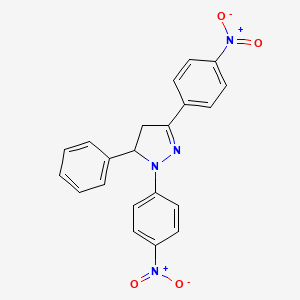
![(2E)-3-(5-bromo-2-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B10881291.png)
![N-(4-methylpyridin-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B10881298.png)
![2-(4-methoxyphenyl)-N'-[({5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]acetohydrazide](/img/structure/B10881306.png)
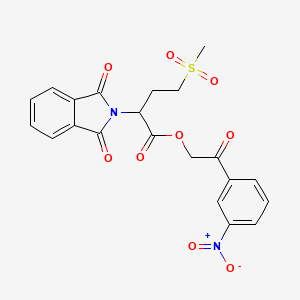
![2-({[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B10881312.png)
methanone](/img/structure/B10881317.png)
